![molecular formula C14H19N3O B2712699 N-(2-(8-甲基咪唑并[1,2-a]吡啶-2-基)乙基)丁酰胺 CAS No. 868978-15-8](/img/structure/B2712699.png)

N-(2-(8-甲基咪唑并[1,2-a]吡啶-2-基)乙基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

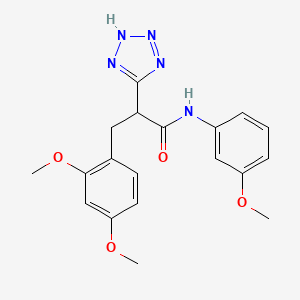

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a five-membered imidazole ring fused to a six-membered pyridine ring . The exact structure of “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide” would depend on the specific arrangement and bonding of the atoms.Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines would depend on the specific compound and the conditions under which the reactions are carried out. Generally, these compounds can undergo various reactions due to the presence of multiple reactive sites .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines would depend on the specific compound. Generally, these compounds are characterized by their stability, reactivity, and solubility in various solvents .科学研究应用

离子液体促进合成

Shaabani、Soleimani 和 Maleki (2006) 的一项研究讨论了使用离子液体合成 3-氨基咪唑并[1,2-a]吡啶,突出了该方法在产生良好到极佳结果方面的效率(Shaabani, Soleimani, & Maleki, 2006)。此过程简化了反应后处理并允许重复使用离子液体。

钯配合物中的催化活性

Hahn 等人 (2005) 研究了钳型双(苯并咪唑啉-2-亚甲基)钯配合物的合成和催化活性,强调了这些配合物在催化应用中的潜力(Hahn et al., 2005)。

液晶相的制备

Ma 等人 (2010) 探索了某些化合物在离子液体中的聚集行为,导致形成六方液晶相,这在材料科学中很重要(Ma et al., 2010)。

咪唑并[1,2-a]吡啶的合成

Mohan、Rao 和 Adimurthy (2013) 报告了甲基咪唑并[1,2-a]吡啶的水性合成,展示了一种在绿色化学中有价值的无催化剂方法(Mohan, Rao, & Adimurthy, 2013)。

吡唑并嘧啶的抗病毒特性

Munier-Lehmann 等人 (2015) 描述了具有显着抗病毒特性的吡唑并嘧啶的设计和合成,展示了它们在药物应用中的潜力(Munier-Lehmann et al., 2015)。

抗菌和杀虫潜力

Deohate 和 Palaspagar (2020) 合成了某些化合物并评估了它们的抗菌和杀虫活性,突出了它们在农用化学和制药工业中的潜力(Deohate & Palaspagar, 2020)。

离子液体中的纤维素水解

Dee 和 Bell (2011) 研究了离子液体中纤维素的水解,这是生物燃料生产和材料科学中的一个重要过程(Dee & Bell, 2011)。

作用机制

Target of Action

The primary targets of the compound N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines

Mode of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their broad range of biological activity .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-3-5-13(18)15-8-7-12-10-17-9-4-6-11(2)14(17)16-12/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWXPLKMRKGHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CN2C=CC=C(C2=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712616.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/no-structure.png)

![N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2712628.png)

![2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2712631.png)

![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712632.png)

![N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2712635.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2712636.png)

![N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylbenzenesulfonamido)propanamide](/img/structure/B2712637.png)